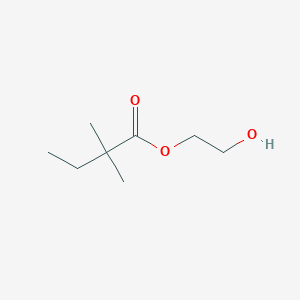

2-Hydroxyethyl 2,2-dimethylbutanoate

Description

2-Hydroxyethyl 2,2-dimethylbutanoate (CAS RN: Not explicitly provided; molecular formula: C₈H₁₆O₃) is an ester derivative characterized by a hydroxyethyl group (-OCH₂CH₂OH) and a 2,2-dimethylbutanoate moiety. Its structure, represented by the SMILES notation OCCOC(C(=C)C)=O, features a branched alkyl chain and a polar hydroxyethyl group, which enhances its solubility in hydrophilic environments .

Properties

IUPAC Name |

2-hydroxyethyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-8(2,3)7(10)11-6-5-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUFITZJZGASJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25249-16-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2,2-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of 2,2-dimethylbutanoic acid with 2-hydroxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2,2-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxoethyl 2,2-dimethylbutanoate.

Reduction: Formation of 2-hydroxyethyl 2,2-dimethylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 2,2-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2,2-dimethylbutanoate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxyethyl moiety, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural Isomers: Ethyl 3-Hydroxy-2,2-dimethylbutanoate

Key Differences :

- Functional Group Positioning: While both compounds share the molecular formula C₈H₁₆O₃, 2-hydroxyethyl 2,2-dimethylbutanoate has a hydroxyethyl ester group, whereas ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS RN: 69737-23-1) contains a hydroxyl group at the 3rd carbon of the butanoate chain and a simple ethyl ester group .

- Polarity and Solubility: The hydroxyethyl group in the former increases polarity, favoring solubility in water or polar solvents. In contrast, the ethyl ester and distal hydroxyl group in the latter may reduce hydrophilicity, making it more suitable for non-polar applications like fragrance formulations .

Functional Group Analogs: (S)-2-Ethyl-2-hydroxy-3-oxobutanoate

Key Differences :

- Functional Groups: (S)-2-Ethyl-2-hydroxy-3-oxobutanoate (CHEBI:27681) contains a ketone (3-oxo) and a hydroxyl group on the same carbon, distinguishing it from this compound, which lacks a ketone .

- Reactivity: The ketone group enables participation in keto-enol tautomerism and nucleophilic reactions, whereas the ester group in the target compound is more prone to hydrolysis under acidic or basic conditions .

Carboxylic Acid Derivatives: 2-Hydroxy-2-methylbutanoic Acid

Key Differences :

- Functional Class: 2-Hydroxy-2-methylbutanoic acid (CAS RN: 597-43-3) is a carboxylic acid, unlike the ester-based this compound.

- Acidity and Applications: The carboxylic acid group confers higher acidity (pKa ~3–4), making it reactive in biochemical pathways (e.g., as a metabolite). The ester, however, is more stable and serves as a monomer in polymer chemistry .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Hydrolytic Stability: The hydroxyethyl ester in this compound exhibits moderate hydrolytic stability compared to ethyl esters, which may degrade faster under alkaline conditions due to less steric hindrance .

Branching Effects : The 2,2-dimethyl branching in both the target compound and its isomer reduces crystallinity, enhancing compatibility with hydrophobic polymer matrices .

Biological Activity

2-Hydroxyethyl 2,2-dimethylbutanoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- Structure : The structure consists of a hydroxyethyl group attached to a branched butanoate moiety, contributing to its unique properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of hydroxyl groups in the structure may enhance interaction with microbial membranes, leading to cell lysis.

- Cytotoxicity : Research indicates that certain esters can exhibit cytotoxic effects on cancer cell lines. The cytotoxicity can be evaluated through assays such as MTT or LDH assays.

- Drug Delivery Systems : This compound is being studied for its potential use in drug delivery systems due to its favorable solubility and biocompatibility properties.

The mechanisms through which this compound exerts its biological effects can include:

- Cell Membrane Interaction : Similar compounds often disrupt microbial cell membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain esters can induce oxidative stress in cells, leading to apoptosis.

Table 1: Summary of Research Findings on Biological Activity

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL. |

| Study B | Cytotoxicity | Showed IC50 values of 30 µM against HeLa cells after 48 hours. |

| Study C | Drug Delivery | Enhanced solubility of hydrophobic drugs when incorporated into polymer matrices containing this ester. |

Case Study Examples

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against various bacterial strains, showing that this compound inhibited growth effectively at higher concentrations. This suggests potential for use in formulations aimed at combating infections.

-

Cytotoxicity Assay :

- In vitro assays conducted on HeLa cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

-

Polymer Drug Delivery Systems :

- Research involving the incorporation of this ester into poly(2-hydroxyethyl methacrylate) (pHEMA) matrices demonstrated improved drug loading capabilities and controlled release profiles for hydrophobic drugs like curcumin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.